Technical Monograph: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide
Technical Monograph: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide
Topic: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide basic properties Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.[1]
The Strategic "Chemical Pivot" for Indole Alkaloid Synthesis[1]
Executive Summary
In the architecture of drug discovery, 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide (CAS: 132922-37-3) serves as a critical "chemical pivot."[1] It functions as the Weinreb amide derivative of Indole-3-acetic acid (IAA), a ubiquitous plant hormone and pharmacophore.
Unlike standard esters or acid chlorides, this molecule possesses a unique capacity to stabilize the tetrahedral intermediate during nucleophilic acyl substitution. This property allows researchers to synthesize indole-3-yl ketones and aldehydes with high chemoselectivity, avoiding the common pitfalls of over-addition (formation of tertiary alcohols) or polymerization associated with the electron-rich indole ring. This guide details the physicochemical properties, synthesis, mechanistic advantages, and application workflows of this essential intermediate.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide |
| Common Name | Indole-3-acetic acid Weinreb Amide |
| CAS Number | 132922-37-3 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Sparingly soluble in water |
| SMILES | CN(OC)C(=O)Cc1c[nH]c2ccccc12 |
| Key Functional Group | Weinreb Amide (N-methoxy-N-methylamide) |
Synthetic Architecture
The synthesis of this intermediate requires the coupling of Indole-3-acetic acid (IAA) with N,O-dimethylhydroxylamine. While EDC/HOBt coupling is standard, the CDI (1,1'-Carbonyldiimidazole) method is often preferred for scale-up as it avoids the formation of urea byproducts that can be difficult to remove from the crystalline product.
Protocol: CDI-Mediated Coupling
Reagents:
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1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
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N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
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Dichloromethane (DCM) (Anhydrous) or THF
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Nitrogen atmosphere
Step-by-Step Methodology:
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Activation: Charge a flame-dried round-bottom flask with Indole-3-acetic acid and anhydrous DCM under nitrogen. Add CDI in one portion.[1]
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Observation: Evolution of CO₂ gas (bubbling) indicates the formation of the reactive acyl-imidazole intermediate. Stir at room temperature for 30–60 minutes until gas evolution ceases.
-
-
Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride directly to the reaction mixture.
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Note: Since the amine is a salt, no external base (like TEA) is strictly necessary if the imidazole liberated from CDI acts as the proton scavenger, but adding 1.0 equiv of Triethylamine or DIPEA can accelerate the reaction.
-
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[1] The product usually appears as a distinct spot less polar than the starting acid but more polar than the indole core.[1]
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove imidazole/unreacted amine), Saturated NaHCO₃ (to remove unreacted acid), and Brine.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.
Visualizing the Synthesis Pathway
Figure 1: Step-wise activation and coupling pathway for the synthesis of the Weinreb amide intermediate.
Reactivity & Mechanistic Insight
The primary value of 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide lies in its resistance to over-alkylation.[1]
The Chelation Control Mechanism
When a nucleophile (e.g., Grignard reagent, R-MgBr) attacks the carbonyl carbon, the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen of the amide. This forms a stable five-membered cyclic intermediate (the tetrahedral intermediate).[1]
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Stability: This chelate is stable at low temperatures and resists collapse into the ketone during the reaction.[1][3]
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Prevention of Over-addition: Because the ketone is not formed until the reaction is quenched (acidic hydrolysis), the nucleophile cannot attack a second time to form a tertiary alcohol.
Critical Consideration for Indoles: The indole nitrogen (N-H) is acidic (pKa ~17).[1] If unprotected, it will consume one equivalent of the organometallic reagent.
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Strategy A (Protection): Protect N-H with Boc, Tosyl, or SEM before forming the Weinreb amide.
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Strategy B (Sacrificial Base): Use at least 2.2 equivalents of the Grignard reagent (1.0 eq to deprotonate N-H, 1.2 eq to react with the amide).
Mechanism Diagram
Figure 2: The stable magnesium-chelated intermediate prevents over-addition, ensuring ketone selectivity.
Application Workflows
A. Synthesis of Indole-3-yl Ketones (Grignard Route)
Used to attach alkyl or aryl chains to the indole C3 position, common in the synthesis of tryptamine analogs and AhR agonists.[1][2]
-
Setup: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF. Cool to 0°C (or -78°C for reactive R groups).
-
Addition: Add Grignard reagent (R-MgBr) dropwise.[1]
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Reaction: Stir 1–3 hours. The stable intermediate prevents further reaction.[1][3]
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Quench: Pour into cold saturated NH₄Cl or 1M HCl. This collapses the tetrahedral intermediate, releasing the ketone.
B. Synthesis of Indole-3-acetaldehydes (Reduction)
Indole acetaldehydes are notoriously unstable and difficult to isolate.[1] The Weinreb amide allows for controlled reduction using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.[1]
-
Setup: Dissolve amide in THF at -78°C.
-
Reduction: Add LiAlH₄ (0.6–1.0 equiv). The chelation effect stabilizes the aldehyde precursor.[1]
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Quench: Careful workup (Fieser method) releases the aldehyde.[1]
-
Note: Use immediately in subsequent steps (e.g., reductive amination) to avoid polymerization.[1]
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Analytical Characterization (Typical Data)
When validating the synthesis of 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide, look for these characteristic signals in ¹H NMR (CDCl₃, 400 MHz) :
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Indole N-H: Broad singlet, ~8.0–8.5 ppm (exchangeable).[1]
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Aromatic Protons: Multiplets, 7.0–7.7 ppm (4H).[1]
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Indole C2-H: Singlet/Doublet, ~7.0 ppm.[1]
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Amide N-OCH₃: Singlet, ~3.6–3.7 ppm (Integration: 3H).[1]
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Amide N-CH₃: Singlet, ~3.2 ppm (Integration: 3H).[1]
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Methylene (-CH₂-): Singlet, ~3.8–4.0 ppm (Integration: 2H).
References
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Synthesis of Indole-3-yl Ketones via Weinreb Amides: Opietnik, M., et al. (2013).[1][2] Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid. Current Organic Synthesis.[1]
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Weinreb Ketone Synthesis Mechanism: Nahm, S., & Weinreb, S. M. (1981).[1][4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.
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General Amide Synthesis Protocols: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]
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Properties of Indole-3-Acetic Acid Derivatives: PubChem Compound Summary for Indole-3-acetic acid derivatives.
